Methyl 3-chloro-1H-indole-6-carboxylate, with the chemical formula C10H8ClNO2 and CAS number 116482-50-9, is a derivative of indole, a significant heterocyclic compound prevalent in numerous natural products and pharmaceuticals. This compound is classified within the broader category of indole derivatives, which are known for their extensive biological activities and potential therapeutic applications. The synthesis and biological evaluation of this compound have garnered interest due to its diverse molecular interactions and potential medicinal properties .
The synthesis of methyl 3-chloro-1H-indole-6-carboxylate typically involves two main steps: chlorination of an indole derivative followed by esterification. One common synthetic route includes the reaction of 3-chloroindole with methyl chloroformate under basic conditions. This method allows for the formation of the desired ester product with good yield and purity.
In a typical synthesis procedure:
Industrial production often employs advanced catalytic systems and continuous flow reactors to enhance efficiency and yield during these processes.
Methyl 3-chloro-1H-indole-6-carboxylate features a unique structure characterized by:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C10H8ClNO2/c1-14-10(13)6-2-3-7-8(11)5-12-9(7)4-6/h2-5,12H,1H3, and its InChI Key is JNCDQCOYUDDOLU-UHFFFAOYSA-N, which provides a standardized way to represent its molecular structure.
The molecular weight of methyl 3-chloro-1H-indole-6-carboxylate is approximately 219.63 g/mol. The melting point is not explicitly stated in the available literature but can be estimated based on similar compounds in its class.
Methyl 3-chloro-1H-indole-6-carboxylate can undergo various chemical reactions, including:
The major products formed from these reactions include various substituted indole derivatives, which are valuable in pharmaceutical and chemical research. For example, nucleophilic substitution reactions can lead to compounds with enhanced biological activity due to modified functional groups.
Methyl 3-chloro-1H-indole-6-carboxylate exerts its biological effects through interactions with various molecular targets. Indole derivatives are known to influence numerous biochemical pathways, leading to diverse biological activities such as:
Research indicates that indole derivatives can form hydrogen bonds and π–π interactions with amino acid residues in target proteins, enhancing binding affinity and specificity. For instance, computational studies have shown that modifications on the indole core can significantly affect binding interactions with target proteins .
While specific physical properties such as boiling point and solubility are not detailed in the available literature, it is common for similar indole derivatives to exhibit moderate solubility in organic solvents like ethanol and dichloromethane.
The compound's reactivity is primarily attributed to its functional groups:
These properties make methyl 3-chloro-1H-indole-6-carboxylate a versatile intermediate in organic synthesis .
Methyl 3-chloro-1H-indole-6-carboxylate has several scientific uses:
Organocatalytic strategies enable efficient construction of the indole scaffold prior to C-3 chlorination and C-6 esterification. The DABCO (1,4-diazabicyclo[2.2.2]octane)-catalyzed reaction between N-arylhydroxylamines and conjugated terminal alkynes generates N-oxyenamines, which undergo [3,3]-sigmatropic rearrangement to form unprotected indole cores. This method achieves 86% yield of ethyl indole-2-carboxylate derivatives under optimized conditions (–25°C to room temperature) and exhibits exceptional functional group tolerance for electron-donating/withdrawing substituents [6]. Key advantages include:
Table 1: Catalyst Optimization for N-Oxyenamine Annulation
| Catalyst | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|
| DABCO (10 mol%) | RT | 1 h | 68 |
| DABCO (5 mol%) | –25°C to RT | 2 h | 86 |
| DMAP (10 mol%) | RT | 12 h | <20 |
Electrophilic chlorination at the indole C-3 position faces competition from C-5/C-7 attack without directing groups. The Vilsmeier-Haack reaction using phosphoryl trichloride (POCl₃) in DMF enables regioselective C-3 formylation, with subsequent oxidation-chlorination sequences converting aldehydes to acid chlorides. Alternatively, in situ-generated chloromethyleniminium salts ([CH₂N⁺Me₂]Cl⁻) directly install chlorine at C-3 with >90% regioselectivity in substituted indoles when electron-donating groups occupy C-5/C-7 [1] [8]. Critical parameters include:
Carboxylate groups at C-6 exert strong directing effects for electrophilic substitutions. Methyl ester installation before chlorination enables site-selective C-5/C-7 functionalization via:
Table 2: Esterification Method Comparison
| Method | Conditions | Time | Yield (%) |
|---|---|---|---|
| Fischer esterification | MeOH/H₂SO₄, reflux | 24 h | 60–75 |
| Acyl chloride-alcohol | Methyl chloroformate, DMAP, DCM | 2 h | 85–92 |
| Microwave-assisted | [bmim]OH, 50°C, 100W | 10 min | 90 |
Scale-up challenges include exothermic chlorination steps and heavy metal residues. Mitigation strategies involve:
Wang resin-linked indole carboxylates enable rapid diversification:
Table 3: Solid-Phase Synthesis Efficiency Metrics
| Step | Reagents | Time | Purity (%) |
|---|---|---|---|
| Resin loading | Fmoc-indole-6-COOH, DIC | 4 h | >95 |
| N-Boc protection | Boc₂O, DMAP | 2 h | 98 |
| C-3 chlorination | POCl₃, DMF | 6 h | 85 |
| Cleavage/esterification | TFA, then CH₂N₂ | 1 h | 78 |
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9